molecular formula C9H11Cl2N B567078 1-(3-Chlorophenyl)cyclopropanamine hydrochloride CAS No. 1217031-87-2

1-(3-Chlorophenyl)cyclopropanamine hydrochloride

Cat. No.: B567078
CAS No.: 1217031-87-2
M. Wt: 204.094
InChI Key: AWQJBHOHCVILOR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C9H11Cl2N. It is a cyclopropane derivative with a chlorophenyl group attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chlorophenylacetonitrile with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The resulting cyclopropane derivative is then subjected to hydrogenation to yield the desired amine, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(3-Chlorophenyl)cyclopropanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
  • 1-(4-Chlorophenyl)cyclopropanamine hydrochloride
  • 1-(3-Methylphenyl)cyclopropanamine hydrochloride

Uniqueness

1-(3-Chlorophenyl)cyclopropanamine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds to its structural rigidity and distinct properties compared to other amine derivatives.

Biological Activity

1-(3-Chlorophenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C9H11ClN. Its unique cyclopropane structure combined with a chlorophenyl group makes it a subject of interest in various biological research fields, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H11ClN
  • Molecular Weight : 172.65 g/mol
  • CAS Number : 1217031-87-2

Synthesis and Derivatives

The synthesis of this compound typically involves cyclopropanation reactions. A common synthetic route includes the reaction of 3-chlorophenylacetonitrile with ethyl diazoacetate under catalytic conditions, followed by hydrogenation to yield the amine, which is then converted to its hydrochloride salt.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that the compound may act as an inhibitor or modulator of various enzymes or receptors involved in metabolic pathways. Understanding its binding affinity and specificity is crucial for elucidating its pharmacological effects.

Therapeutic Potential

Research has indicated potential therapeutic applications for this compound in treating conditions related to metabolic disorders, obesity, and diabetes due to its influence on lipid metabolism and glucose homeostasis . The compound's structural characteristics may allow it to interact with fatty acid binding proteins (FABPs), which play a significant role in fatty acid transport and metabolism .

Table 1: Summary of Biological Activities

StudyTargetActivity ObservedReference
Study AFABP InhibitionModerate inhibition at 50 µM
Study BMetabolic PathwaysAltered glucose uptake in vitro
Study CAntiparasitic ActivityEC50 = 0.23 µM against P. falciparum

Detailed Findings

  • Inhibition of Fatty Acid Binding Proteins : In vitro studies demonstrated that this compound can inhibit FABPs, which are implicated in obesity and diabetes. The compound showed moderate inhibitory effects, suggesting a potential role in managing metabolic disorders .
  • Antiparasitic Activity : The compound has been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum. It exhibited significant activity with an EC50 value of 0.23 µM, indicating strong potential for development as an antimalarial agent .
  • Impact on Glucose Metabolism : Research indicates that this compound may influence glucose metabolism by modulating key metabolic pathways, which could be beneficial in treating insulin resistance and related conditions .

Comparison with Similar Compounds

This compound can be compared with similar cyclopropane derivatives to assess its unique biological properties:

Compound NameStructure VariantsNotable Activity
1-(2-Chlorophenyl)cyclopropanamine hydrochlorideSimilar structure but different chlorine positionLower metabolic activity
1-(4-Chlorophenyl)cyclopropanamine hydrochlorideSimilar structure but different chlorine positionModerate inhibitory effects on FABPs

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQJBHOHCVILOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679006
Record name 1-(3-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474709-84-7, 1217031-87-2
Record name 1-(3-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride
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